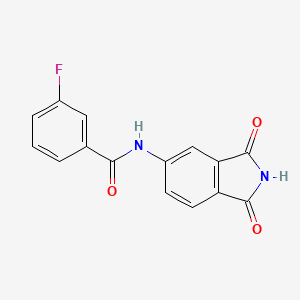

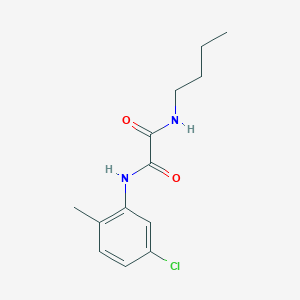

N-(1,3-dioxoisoindolin-5-yl)-3-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(1,3-dioxoisoindolin-5-yl)-3-fluorobenzamide” is a chemical compound with the molecular formula C15H9FN2O3 . It is a derivative of isoindoline-1,3-dione, a class of compounds that have been reported to have diverse pharmacological activities .

Synthesis Analysis

The synthesis of isoindoline-1,3-dione derivatives typically involves a condensation reaction between N-(1,3-dioxo-1,3-dihydro isobenzofuran-4-yl)acetamide and various aliphatic and aromatic amines . Another method involves treating the thiol group of azoles with ethyl chloroacetate, followed by a reaction with hydrazine hydrate to provide acid hydrazide derivatives .Molecular Structure Analysis

The molecular structure of “N-(1,3-dioxoisoindolin-5-yl)-3-fluorobenzamide” can be confirmed by various methods of analysis such as HNMR, CNMR, and FT-IR .Chemical Reactions Analysis

Isoindoline-1,3-dione derivatives have been reported to have notable biological properties, especially cytotoxic effects . They have been evaluated as potential inhibitors of acetylcholinesterase .Physical And Chemical Properties Analysis

The compound has a molecular weight of 284.24 g/mol . Other computed properties include a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 2 .Mecanismo De Acción

Target of Action

The primary target of N-(1,3-dioxoisoindolin-5-yl)-3-fluorobenzamide is indoleamine pyrrole-2,3-dioxygenase-1 (IDO1) . IDO1 is a monomeric enzyme containing heme, and its excessive activation has been shown to be closely related to the pathogenesis of cancer and other diseases .

Mode of Action

N-(1,3-dioxoisoindolin-5-yl)-3-fluorobenzamide acts as a small-molecule inhibitor that suppresses the activities of IDO1 . It recognizes E3 ubiquitin ligase and target protein by E3 ubiquitin ligase ligand and target protein ligand, respectively, making the target protein polyubiquitinated, and the proteasome recognizes and degrades the target protein .

Biochemical Pathways

The compound affects the protein degradation pathway in vivo . This pathway is crucial for maintaining cellular homeostasis by removing misfolded or damaged proteins, which can be harmful to the cell if accumulated .

Pharmacokinetics

The compound’s mode of action suggests that it may have a significant impact on the bioavailability of target proteins by promoting their degradation .

Result of Action

The compound’s action results in the suppression of IDO1 activities, which can potentially inhibit the pathogenesis of cancer and other diseases associated with excessive activation of IDO1 .

Action Environment

The efficacy and stability of N-(1,3-dioxoisoindolin-5-yl)-3-fluorobenzamide can be influenced by various environmental factors. For instance, the presence of other molecules that can bind to the same target protein or E3 ubiquitin ligase may affect the compound’s ability to promote protein degradation .

Propiedades

IUPAC Name |

N-(1,3-dioxoisoindol-5-yl)-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FN2O3/c16-9-3-1-2-8(6-9)13(19)17-10-4-5-11-12(7-10)15(21)18-14(11)20/h1-7H,(H,17,19)(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGZDLUMUWFDUDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.1]hept-5-en-2-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone](/img/structure/B2884020.png)

![Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B2884027.png)

![6-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2884029.png)

![3-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2884031.png)

![2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2884035.png)

![2-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-(2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2884039.png)

![2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2-nitrophenyl)acetamide](/img/structure/B2884040.png)

![N-(2-(dimethylamino)ethyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2884043.png)